molecular formula C23H18BrNO5S B4044433 (4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one

(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one

Cat. No.: B4044433
M. Wt: 500.4 g/mol
InChI Key: YUKXABCVPXFRPK-QGOAFFKASA-N
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Description

(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, an oxazole ring, and a phenyl group substituted with bromine, methoxy, and phenoxyethoxy groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and oxazole rings separately, followed by their coupling with the substituted phenyl group.

    Thiophene Ring Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Oxazole Ring Synthesis: The oxazole ring can be prepared through the cyclization of an α-haloketone with an amide.

    Coupling Reaction: The final step involves the coupling of the thiophene and oxazole rings with the substituted phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bonds and other reducible groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it a potential candidate for use in catalysis and materials science.

Mechanism of Action

The mechanism of action of (4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[[3-bromo-5-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
  • (4E)-4-[[3-bromo-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
  • (4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-4-one

Uniqueness

The uniqueness of (4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one lies in its specific substitution pattern and the presence of both thiophene and oxazole rings. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO5S/c1-27-19-14-15(13-18-23(26)30-22(25-18)20-8-5-11-31-20)12-17(24)21(19)29-10-9-28-16-6-3-2-4-7-16/h2-8,11-14H,9-10H2,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKXABCVPXFRPK-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)Br)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CS3)Br)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Reactant of Route 2
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(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Reactant of Route 3
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(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Reactant of Route 4
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(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Reactant of Route 5
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(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one

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